molecular formula C7H15NO2 B7902872 2-(Aminomethyl)-3,3-dimethylbutanoic acid

2-(Aminomethyl)-3,3-dimethylbutanoic acid

Cat. No. B7902872
M. Wt: 145.20 g/mol
InChI Key: MVGZPYGHSNPXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • The absolute configuration of derivatives of 3,3-dimethylbutanoic acid, such as 2-chloro-3,3-dimethylbutanoic acid, has been established using methods like chemical correlation and chromatography, which are crucial for understanding their chemical properties and potential applications in synthesis (Galetto & Gaffield, 1969).

  • A study identified metabolites of a synthetic cannabimimetic, which is a derivative of 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid, in human urine. This research is significant for forensic toxicology and drug abuse monitoring (Grigoryev, Kavanagh, & Pechnikov, 2016).

  • A novel process was developed for synthesizing imidazo[4,5‐b]pyridine derivatives, including a compound with a 3,3-dimethylbutanoic acid moiety, as thromboxane A2 receptor antagonists. Such compounds have potential pharmaceutical applications (Nicolai, Claude, & Teulon, 1994).

  • The development of an oxidatively-activated safety catch linker for solid phase synthesis, based on N-benzyl-4-amino-2,2-dimethylbutanoic acid, has implications for improving efficiency in organic synthesis and drug development (Davies et al., 2008).

  • A method was developed for the simultaneous determination of a new synthetic cannabinoid, 4F-MDMB BINACA, and its metabolites, which involve 3,3-dimethylbutanoic acid. This research is important for forensic analysis and understanding the metabolism of novel psychoactive substances (Yeter, 2020).

  • Research on the preparation of 3,3-Dimethylbutyraldehyde from 3,3-dimethylbutanoic acid has implications for industrial applications, particularly in the production of sweeteners like neotame (Yu-jun, 2009).

properties

IUPAC Name

2-(aminomethyl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(4-8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZPYGHSNPXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-3,3-dimethylbutanoic acid
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2-(Aminomethyl)-3,3-dimethylbutanoic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.